Z-Arg(Mtr)-OtBu
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O7S/c1-18-16-23(37-7)19(2)20(3)24(18)40(35,36)32-26(29)30-15-11-14-22(25(33)39-28(4,5)6)31-27(34)38-17-21-12-9-8-10-13-21/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3,(H,31,34)(H3,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQFKMYHIRURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)N)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical and Conceptual Foundations of Arginine Protection in Peptide Chemistry
The Significance of Guanidino Group Protection in Peptide Synthesis
The guanidino group of arginine, with a pKa of approximately 12.5, is protonated under most physiological and peptide synthesis conditions. ug.edu.pl While this protonation reduces its nucleophilicity, protection is still crucial for several reasons. Firstly, it enhances the solubility of arginine derivatives in the organic solvents commonly used in solid-phase peptide synthesis (SPPS). mdpi.com Secondly, and more critically, it prevents undesirable side reactions.
One major side reaction is the formation of a δ-lactam, an intramolecular cyclization driven by the formation of a stable six-membered ring. ug.edu.plmdpi.com This reaction consumes the activated arginine, leading to incomplete incorporation into the peptide chain and the formation of deletion sequences (des-Arg peptides). nih.gov Another potential side reaction is deguanidination, which results in the formation of ornithine residues. ug.edu.pl Furthermore, unprotected guanidino groups can react with coupling reagents, leading to the irreversible termination of the growing peptide chain through guanidinylation. peptide.comrsc.org
The necessity of guanidino group protection is underscored by the increased cost and complexity associated with arginine-containing peptide synthesis. For instance, the widely used Fmoc-Arg(Pbf)-OH is significantly more expensive than other protected amino acids like Fmoc-Phe-OH, making the optimization of arginine protection a key area of research with significant industrial impact. nih.gov
Evolution of Protecting Group Strategies for Arginine
The quest for an ideal arginine protecting group—one that is easily introduced, stable throughout the synthesis, and cleanly removed without damaging the final peptide—has led to a continuous evolution of chemical strategies.
Early Protecting Groups and Their Limitations
Initial approaches to arginine protection involved groups like the nitro (NO2) and tosyl (Tos) groups. google.comacs.org The nitro group, while effective in preventing side reactions, required harsh removal conditions, typically catalytic hydrogenation, which were not always compatible with other functional groups in the peptide. google.com
The tosyl group, derived from toluenesulfonic acid, was another early choice, particularly in Boc (tert-butoxycarbonyl) chemistry. nih.govcymitquimica.com However, its removal also necessitated strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov These harsh conditions could lead to side reactions and degradation of the peptide. Furthermore, the cleaved tosyl group could modify sensitive residues like tryptophan. peptide.com
A summary of early arginine protecting groups and their primary limitations is presented below:
| Protecting Group | Introduction Method | Removal Conditions | Limitations |
| Nitro (NO2) | Nitration of arginine | Catalytic hydrogenation | Harsh removal, potential for side reactions. google.com |
| Tosyl (Tos) | Reaction with tosyl chloride | Anhydrous HF, TFMSA | Harsh removal, potential for side reactions with sensitive residues. nih.govpeptide.com |
Development and Role of Sulfonyl-Based Protecting Groups, with Emphasis on Mtr
A significant advancement came with the introduction of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. nih.govnih.gov The Mtr group is more susceptible to acid cleavage than the tosyl group due to the electron-donating effects of the methoxy (B1213986) and methyl substituents on the aromatic ring. peptide.com It can be removed with trifluoroacetic acid (TFA), often in the presence of scavengers like phenol, over several hours. peptide.comthermofisher.com While an improvement, the removal of Mtr can still be slow, especially in peptides containing multiple arginine residues, sometimes requiring extended deprotection times of up to 12 hours. thermofisher.com
The development of the Mtr group paved the way for even more labile sulfonyl-based protecting groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which are now more commonly used in Fmoc/tBu solid-phase peptide synthesis. nih.govnih.gov The relative deprotection rates follow the order: Pbf > Pmc > Mtr > Mts > Tos. peptide.com
Historical Emergence and Initial Applications of Z-Benzyloxycarbonyl and tert-Butyl Ester in Peptide Synthesis Protocols
The other components of Z-Arg(Mtr)-OtBu, the benzyloxycarbonyl (Z) group and the tert-butyl (tBu) ester, have their own rich histories in the development of peptide synthesis.
The benzyloxycarbonyl (Z or Cbz) group , introduced by Max Bergmann and Leonidas Zervas in 1932, was a landmark discovery that is considered the dawn of modern peptide synthesis. wikipedia.orgbachem.comunt.edu It was the first truly useful Nα-protecting group that could be removed under conditions that did not cleave the peptide bond, typically through catalytic hydrogenation or with HBr in acetic acid. wikipedia.orgbachem.com The Z-group's ability to suppress racemization during coupling was another critical advantage. wikipedia.org While largely superseded by Boc and Fmoc for Nα-protection in SPPS, the Z-group remains relevant for side-chain protection and in solution-phase synthesis. wikipedia.org
The tert-butyl (tBu) ester emerged as a valuable tool for protecting carboxyl groups. Its key feature is its lability to acid, allowing for its removal under conditions that often leave other protecting groups, like the Z-group, intact. orgsyn.org This orthogonality is a cornerstone of many peptide synthesis strategies. wikipedia.org Glycine tert-butyl ester, for example, became a valuable intermediate because the t-butyl group could be readily cleaved by acid without affecting a protected amino group. orgsyn.org In the context of the Fmoc/tBu strategy, tert-butyl-based protecting groups are used for the side chains of amino acids like aspartic acid, glutamic acid, and tyrosine, and are cleaved simultaneously with the peptide from the resin using TFA. wikipedia.org
The combination of these historically significant protecting groups in This compound reflects a specific strategy in peptide synthesis, likely for solution-phase synthesis or the preparation of a protected peptide fragment. The Z-group protects the α-amino group, the Mtr group protects the arginine side chain, and the tert-butyl ester protects the C-terminal carboxyl group. Each of these protecting groups can be removed under distinct conditions, offering a degree of orthogonality for complex synthetic routes.
Synthetic Methodologies and Chemical Derivatization of Z Arg Mtr Otbu
Synthetic Routes for Z-Arg(Mtr)-OtBu as a Protected Amino Acid Building Block
The synthesis of this compound involves a multi-step process, each step focusing on the specific introduction of a protecting group onto the arginine scaffold. The order of these steps can be varied, but a common approach involves the initial protection of the α-amino and guanidino groups, followed by the esterification of the carboxyl group.
Strategies for the Introduction of the Nα-Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a well-established Nα-protecting group in peptide chemistry. researchgate.net Its introduction onto arginine is typically achieved by reacting L-arginine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. This reaction is often carried out in an aqueous-organic solvent mixture, with a base such as sodium hydroxide (B78521) to neutralize the generated hydrochloric acid and facilitate the reaction. ug.edu.pl The resulting Z-Arg-OH can then be carried forward to the subsequent protection steps. carlroth.comguidechem.com
Alternatively, the Z group can be introduced after the protection of the guanidino group. For instance, after the incorporation of the Mtr group onto arginine, the resulting H-Arg(Mtr)-OH can be reacted with benzyl chloroformate to yield Z-Arg(Mtr)-OH. google.com This approach can sometimes offer advantages in terms of solubility and handling of the intermediates.
Key Reagents for Z-Group Introduction:
| Reagent | Role |
| Benzyl Chloroformate (Cbz-Cl) | Source of the benzyloxycarbonyl group |
| Sodium Hydroxide (NaOH) | Base to facilitate the reaction |
| Di-tert-butyl dicarbonate | Alternative reagent for protection |
Methodologies for the Incorporation of the 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) Group onto the Arginine Guanidino Moiety
The protection of the highly basic guanidino group of arginine is critical to prevent side reactions during peptide synthesis. thieme-connect.de The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a popular choice for this purpose, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com The Mtr group is introduced by reacting an Nα-protected arginine, such as Z-Arg-OH, with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) in the presence of a base. google.com The reaction is typically performed in a mixture of acetone (B3395972) and aqueous sodium hydroxide. google.com
The Mtr group offers good stability during peptide chain elongation but can be cleaved under moderately acidic conditions, often requiring a mixture of trifluoroacetic acid (TFA) and a scavenger like thioanisole (B89551). peptide.com While effective, the cleavage of the Mtr group can sometimes be slow, especially in peptides containing multiple arginine residues, which has led to the development of more acid-labile protecting groups like Pbf and Pmc. ug.edu.plthieme-connect.de
Comparison of Arginine Guanidino Protecting Groups:
| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | TFA/thioanisole peptide.com | Good stability, but can be slow to cleave. peptide.com |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA ug.edu.pl | More acid-labile than Mtr and Pmc. ug.edu.pl |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA ug.edu.plthieme-connect.de | More acid-labile than Mtr. thieme-connect.de |
| Tosyl | Tos | HF, TFMSA-TFA-thioanisole ug.edu.pl | Stable, often used in Boc chemistry. ug.edu.plpeptide.com |
| Nitro | NO₂ | HF, SnCl₂, Hydrogenolysis peptide.com | Prone to side reactions during HF cleavage. peptide.com |
Techniques for the Formation of the tert-Butyl (OtBu) Carboxyl Ester
The tert-butyl (OtBu) ester is a widely used protecting group for the carboxyl terminus of amino acids. peptide.com Its formation is typically achieved through acid-catalyzed esterification. In the synthesis of this compound, the intermediate Z-Arg(Mtr)-OH is reacted with a source of tert-butyl cations, such as isobutylene (B52900) or tert-butanol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org Another method involves the transesterification of an acidic amino acid in the presence of a tert-butyl compound and a suitable catalyst. google.com
The OtBu group is stable to the basic conditions used for the removal of the Fmoc group in SPPS, but it is readily cleaved by strong acids like TFA, often concurrently with the cleavage of other acid-labile side-chain protecting groups. peptide.compeptide2.comresearchgate.net This orthogonality is a key feature of the Fmoc/tBu protection strategy.
Chemical Derivatization and Analog Synthesis Employing this compound
This compound serves as a versatile starting material for the synthesis of various peptide derivatives and analogs. Its protected state allows for selective modifications at other positions of a peptide chain or for its incorporation into complex structures.
For instance, the free Nα-amino group of a peptide chain can be acylated with this compound using standard peptide coupling reagents like HOBt and EDC·HCl. nih.gov Following the coupling, the protecting groups can be selectively removed to unmask the reactive functionalities as needed for further derivatization.
The Mtr group, while stable, can be removed under specific conditions, allowing for the potential modification of the guanidino group. Similarly, the Z group can be removed by catalytic hydrogenolysis, and the OtBu ester can be cleaved with acid, providing orthogonal deprotection strategies for synthesizing complex peptide analogs. thieme-connect.deorganic-chemistry.org
The use of this compound has been documented in the synthesis of various biologically active peptides and their analogs, including ligands for PET imaging and inhibitors of proteases. nih.govgoogle.com The ability to control the protection and deprotection of the different functional groups of arginine is essential for the successful synthesis of these complex molecules.
Mechanistic and Reactivity Studies of Z Arg Mtr Otbu in Peptide Elongation
Role of the Z-Protecting Group in Nα-Amino Acid Activation and Subsequent Coupling
The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino (Nα) function of the arginine residue. bachem.com Its primary role is to prevent the amino group from participating in unwanted reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation. researchgate.netgcwgandhinagar.com The Z-group, being a urethane-type protection, is known to effectively suppress racemization during the coupling step, a critical aspect for maintaining the stereochemical integrity of the resulting peptide. bachem.com
Activation of the Z-protected amino acid is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester, a mixed anhydride, or through the use of coupling reagents like carbodiimides (e.g., DCC, DIC) or phosphonium/aminium salts (e.g., BOP, HBTU). gcwgandhinagar.combachem.com Once activated, the carboxyl group readily reacts with the free amino group of another amino acid or a growing peptide chain to form a new peptide bond. bachem.com Following the coupling reaction, the Z-group can be selectively removed to allow for the next coupling step in the peptide elongation process. rsc.org
In peptide synthesis, the concept of orthogonality is crucial. It dictates that the different protecting groups used can be removed under distinct chemical conditions without affecting each other. peptide.comiris-biotech.de The Z-group is typically removed by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), which is a mild method that does not cleave the acid-labile Mtr and OtBu groups. bachem.commasterorganicchemistry.com
The Mtr group, which protects the guanidino side chain of arginine, and the OtBu group, which protects the C-terminal carboxyl group, are both susceptible to cleavage by strong acids. peptide.comug.edu.pl Specifically, the Mtr group is removed with trifluoroacetic acid (TFA), often in the presence of scavengers, while the OtBu ester is also cleaved by TFA. bachem.compeptide.com This difference in cleavage conditions—hydrogenolysis for Z versus acidolysis for Mtr and OtBu—establishes an orthogonal protection scheme. This orthogonality allows for the selective deprotection of the Nα-amino group for chain elongation while the side chain and C-terminus remain protected. peptide.com
Reactivity Profile of the Mtr-Protected Arginine Side Chain during Peptide Synthesis
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is employed to protect the highly nucleophilic guanidino function of the arginine side chain. nih.gov This protection is necessary to prevent side reactions during peptide synthesis, such as acylation of the guanidino group. mdpi.com
The Mtr group is designed to be labile under acidic conditions. peptide.com Its removal is typically accomplished using strong acids like trifluoroacetic acid (TFA). nih.gov The cleavage mechanism involves the protonation of the sulfonyl group, followed by the departure of the protecting group as a stable carbocation, which is then trapped by scavenger molecules present in the cleavage cocktail, such as thioanisole (B89551). peptide.comug.edu.pl
The complete removal of the Mtr group can sometimes be challenging, especially in peptides containing multiple arginine residues. peptide.com This may necessitate prolonged reaction times or the use of stronger acid cocktails, which can potentially lead to undesired side reactions. peptide.compeptide.com In some cases, monitoring the deprotection by HPLC is recommended to ensure complete removal.
Several other protecting groups have been developed for the arginine side chain, each with its own lability profile. The choice of protecting group often depends on the specific requirements of the peptide synthesis strategy.
| Protecting Group | Cleavage Conditions | Relative Lability | Key Characteristics |
| Mtr | TFA/thioanisole | Less labile than Pmc and Pbf | Removal can be slow, especially with multiple Arg residues. peptide.com |
| Pbf | TFA | More labile than Mtr and Pmc | Currently one of the most widely used for Fmoc/tBu strategy. ug.edu.plnih.gov |
| Pmc | TFA | More labile than Mtr | Useful for peptides with multiple Arg residues. peptide.comnih.gov |
| NO₂ | HF, SnCl₂, or hydrogenolysis | Stable to TFA | Used in Boc chemistry; can lead to ornithine side products. peptide.compeptide.com |
| Tos | HF | Stable to TFA | Used in Boc chemistry; can modify tryptophan residues. peptide.compeptide.com |
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups are more acid-labile than Mtr, making them preferable for syntheses where milder deprotection conditions are desired or when multiple arginines are present. peptide.comug.edu.plnih.gov The nitro (NO₂) and tosyl (Tos) groups are generally used in Boc-based synthesis strategies and require much stronger acids like hydrogen fluoride (B91410) (HF) for their removal, making them incompatible with the milder conditions used for Mtr, Pbf, and Pmc cleavage. peptide.compeptide.commdpi.com
Acid-Labile Cleavage Mechanisms of the Mtr Group
Functionality and Stability of the OtBu Carboxyl Ester in Peptide Assembly
The tert-butyl (OtBu) ester is a commonly used protecting group for the C-terminal carboxyl group or the side chain carboxyl groups of acidic amino acids like aspartic acid and glutamic acid. bachem.comresearchgate.net In the context of Z-Arg(Mtr)-OtBu, it protects the C-terminus of the arginine residue.
The primary function of the OtBu ester is to mask the acidity of the carboxyl group, preventing it from reacting during the coupling steps of peptide elongation. researchgate.net Its stability is a key feature; it is resistant to the basic conditions used for Fmoc deprotection and the hydrogenolysis conditions used for Z-group removal, thus fitting well within an orthogonal protection scheme. researchgate.netrsc.org
The OtBu ester is readily cleaved under acidic conditions, typically with TFA, which is often performed concurrently with the cleavage of other acid-labile side-chain protecting groups like Mtr and the final cleavage of the peptide from the resin in solid-phase synthesis. bachem.comrsc.org The steric hindrance provided by the tert-butyl group also helps to prevent side reactions such as aspartimide formation when used to protect the side chain of aspartic acid. wiley-vch.de
Analysis of Reaction Kinetics and Mitigation of Side Reactions Involving Z Arg Mtr Otbu
Kinetic Investigations of Z-Arg(Mtr)-OtBu Coupling Efficiencies
The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group on the arginine side chain is known for its high acid stability, which can necessitate prolonged reaction times for its eventual removal. google.combzchemicals.com This characteristic also influences the coupling kinetics. While the bulky nature of the Mtr group can present steric challenges, biotage.com the primary concern during coupling is often the prevention of side reactions that consume the activated arginine derivative before it can be incorporated into the peptide. nih.govmdpi.com
The choice of coupling reagents and solvents plays a significant role in the kinetics. Reagents like HBTU/HOBt or PyBOP/HOBt in solvents such as DMF or NMP are commonly used. iris-biotech.de The efficiency of these couplings can be temperature-dependent, with slightly elevated temperatures (35-40 °C) sometimes employed to improve yields, although this can also increase the rate of side reactions. iris-biotech.depeptide.com Therefore, a careful balance of reaction conditions is necessary to achieve optimal coupling efficiency.
Identification and Characterization of Undesired Side Reactions during Mtr-Group Deprotection
The deprotection of the Mtr group from the arginine side chain is a critical step that is often accompanied by the formation of side products. This is primarily due to the harsh acidic conditions required for its cleavage, which can take several hours. peptide.com
Electrophilic Reactions with Tryptophan and Other Nucleophilic Amino Acid Residues
During the acid-mediated deprotection of the Mtr group, highly reactive cationic species are generated. These electrophilic intermediates can react with nucleophilic amino acid residues within the peptide sequence, most notably tryptophan. peptide.com This can lead to the formation of sulfonated tryptophan by-products, a significant issue that complicates purification and reduces the yield of the desired peptide.
The prolonged reaction times required for complete Mtr removal, which can be up to 24 hours in the case of multiple Mtr-protected arginines, exacerbate this side reaction. A compromise often has to be made between achieving complete deprotection of Arg(Mtr) and minimizing the modification of sensitive residues like tryptophan. Other nucleophilic residues such as methionine, tyrosine, and cysteine can also be susceptible to modification by the reactive cations generated during deprotection.
Analysis of Potential δ-Lactam Formation Associated with Arginine Derivatives
A significant side reaction associated with the coupling of arginine derivatives, including this compound, is the formation of a δ-lactam. nih.govresearchgate.net This intramolecular cyclization occurs when the activated carboxylic group of the arginine derivative reacts with its own δ-amino group, forming a stable six-membered ring. mdpi.comresearchgate.net
This side reaction does not directly generate an impurity in the final peptide sequence but rather leads to the consumption of the activated arginine, preventing its incorporation into the peptide chain. nih.govmdpi.com This results in deletion sequences (des-Arg peptides), which can be difficult to separate from the target peptide. The formation of δ-lactam is influenced by the activation method and the protecting groups used. nih.gov For instance, the use of mixed anhydrides for activation can increase δ-lactam formation. nih.gov The rate of this side reaction can be significant, with some studies showing substantial formation within 30 minutes of activation. nih.gov
Strategies for Side Product Mitigation and Yield Enhancement
Utilization of Scavengers in Deprotection Protocols
The use of scavengers in the deprotection cocktail is a cornerstone of mitigating side reactions caused by reactive cationic species. Scavengers are nucleophilic compounds added to the cleavage mixture to trap these electrophiles before they can react with sensitive amino acid residues. wpmucdn.com
Commonly used scavengers include water, thioanisole (B89551), 1,2-ethanedithiol (B43112) (EDT), and triisopropylsilane (B1312306) (TIS). wpmucdn.compeptide.com Water is effective at scavenging tert-butyl cations, while thioanisole is recommended for the cleavage of Mtr groups and can help prevent the modification of tryptophan. peptide.comwpmucdn.compeptide.com EDT is a good scavenger for t-butyl cations and helps prevent acid-catalyzed oxidation of tryptophan. However, prolonged exposure to EDT can lead to other modifications of tryptophan. The choice of scavenger or scavenger cocktail is critical and depends on the amino acid composition of the peptide. For peptides containing Arg(Mtr), a common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).
| Scavenger | Targeted Reactive Species | Primary Application/Benefit | Potential Drawbacks |
|---|---|---|---|
| Thioanisole | Sulfonyl cations, other carbocations | Recommended for Mtr group cleavage, protects Trp. peptide.compeptide.com | Can induce modifications on sensitive residues in highly concentrated strong acids. researchgate.net |
| 1,2-Ethanedithiol (EDT) | t-butyl cations, prevents Trp oxidation | Effective scavenger for t-butyl cations. | Prolonged exposure can lead to dithioketal formation with Trp. |
| Triisopropylsilane (TIS) | Carbocations (hydride donor) | General purpose scavenger. researchgate.net | - |
| Water | tert-butyl cations | Scavenges tert-butyl cations from tBu protecting groups. wpmucdn.com | - |
| Phenol | Carbocations | Component of Reagent K for complex cleavages. | - |
Optimization of Reaction Conditions to Improve Coupling Selectivity and Reduce By-product Formation
Optimizing reaction conditions for both the coupling and deprotection steps is crucial for minimizing side product formation. During the coupling of this compound, strategies to reduce δ-lactam formation are paramount. This can include avoiding certain activation methods known to promote this side reaction, such as mixed anhydrides, and carefully controlling the reaction temperature. nih.govgoogle.com Repetitive or "double" couplings are often employed to ensure the complete incorporation of arginine, compensating for the loss due to δ-lactam formation, though this increases cost and process time. biotage.comnih.govmdpi.com
For the deprotection step, while the Mtr group's acid stability is a challenge, alternative deprotection reagents can be considered. For instance, trimethylsilyl (B98337) bromide (TMSBr) has been shown to cleanly deprotect multiple Arg(Mtr) residues in a much shorter time (e.g., 15 minutes) and can suppress the formation of sulfonated by-products. Additionally, optimizing the cleavage cocktail by carefully selecting scavengers and their concentrations based on the specific peptide sequence is essential for minimizing side reactions and maximizing yield. wpmucdn.comthermofisher.com
Advanced Analytical Characterization of Z Arg Mtr Otbu and Its Synthetic Intermediates
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable in peptide chemistry for both analytical and preparative purposes. It allows for the separation of the target compound from unreacted starting materials, reagents, and side-products.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone for assessing the purity of Z-Arg(Mtr)-OtBu and its precursors. iaea.orgresearchgate.net This technique is used to monitor the progress of reactions, allowing chemists to determine the optimal time for reaction termination. thieme-connect.de Following synthesis and work-up, analytical RP-HPLC provides a quantitative measure of product purity by separating the target peptide from closely related impurities. unibo.itmdpi.com
The purity of crude peptides is routinely determined by integrating the peak areas in the HPLC chromatogram. mdpi.com For instance, the analysis of crude products can reveal the presence of side-products, helping to refine reaction and purification protocols. ub.edu The retention time (Rt) is a key parameter in HPLC analysis, and while it is specific to the exact conditions used (column, mobile phase, gradient), it provides a reliable benchmark for compound identification. unibo.it
Table 1: Representative Analytical HPLC Parameters for Peptide Analysis
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 5 μm, 250 x 4 mm) snmjournals.org | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) iaea.org | Acidified aqueous phase to ensure protonation of analytes and improve peak shape. |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA iaea.org | Organic phase to elute compounds from the column. |
| Gradient | Linear gradient, e.g., 5% to 95% B over 15-30 minutes mdpi.com | To elute compounds with a wide range of polarities. |
| Detection | UV detector at 220 nm and 280 nm | Detection of peptide bonds (220 nm) and aromatic residues (280 nm). |
| Purity Assessment | >95% for use in further synthesis steps unibo.it | Ensures high-quality final product. |
For the isolation and purification of this compound and related peptide intermediates, preparative chromatography is essential. The process often involves a two-tiered approach. Initially, crude products are purified using flash chromatography over a silica (B1680970) gel stationary phase. iaea.orgunibo.it This rapid method is effective for removing a significant portion of impurities and excess reagents.
Following flash chromatography, or as an alternative for higher resolution, semi-preparative or preparative RP-HPLC is employed. unibo.itrsc.orgcore.ac.uk This technique uses wider columns and higher flow rates than its analytical counterpart to isolate the pure compound in larger quantities. The fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to yield the final, highly pure compound. rsc.org
Table 2: Common Preparative Chromatography Techniques and Conditions
| Technique | Stationary Phase | Mobile Phase (Eluent) | Typical Application |
|---|---|---|---|
| Flash Chromatography | Silica Gel unibo.it | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients unibo.it | Initial purification of crude reaction mixtures. |
| Preparative RP-HPLC | Reversed-Phase C18 iaea.org | Acetonitrile/Water gradients with 0.1% TFA iaea.orgrsc.org | Final high-purity isolation of the target compound. core.ac.uk |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure, mass, and functional groups present in this compound, confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the this compound molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the aromatic protons of the Z (benzyloxycarbonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) groups, the singlet for the tert-butyl (OtBu) ester, and the characteristic multiplets for the arginine backbone and side chain. unimi.itnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. unimi.it Distinct signals are observed for the carbonyl carbons of the Z group and the t-butyl ester, the aromatic carbons of the protecting groups, and the aliphatic carbons of the arginine side chain and the t-butyl group. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Z-group (C₆H₅) | ~7.30-7.40 | Multiplet |
| Z-group (CH₂) | ~5.10 | Singlet/Multiplet |
| Mtr-group (Aromatic H) | ~6.65 | Singlet |
| Mtr-group (OCH₃) | ~3.80 | Singlet |
| Mtr-group (CH₃) | ~2.05, ~2.55, ~2.60 | Singlets |
| OtBu-group ((CH₃)₃) | ~1.40 | Singlet unimi.it |
| Arginine α-CH | ~4.20-4.50 | Multiplet |
| Arginine β,γ,δ-CH₂ | ~1.60-3.20 | Multiplets |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Group | Expected Chemical Shift (ppm) |
|---|---|
| Ester C=O (OtBu) | ~170-172 unimi.it |
| Urethane C=O (Z-group) | ~156-157 nih.gov |
| Mtr Aromatic Carbons | ~111-158 nih.gov |
| Z Aromatic Carbons | ~127-137 nih.gov |
| OtBu Quaternary Carbon | ~80-82 unimi.it |
| Z-group CH₂ | ~67 unimi.it |
| Arginine α-C | ~53-55 |
| Arginine Side Chain Carbons | ~24-41 unimi.it |
| OtBu Methyl Carbons | ~28 unimi.it |
| Mtr Methyl Carbons | ~12-24 nih.gov |
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and its intermediates. core.ac.uk Electrospray Ionization (ESI) is a common soft ionization technique used for peptides and protected amino acids, which typically yields the protonated molecular ion [M+H]⁺. unibo.itunimi.it
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. nih.gov The combination of HPLC with mass spectrometry (HPLC-MS or LC-MS) is particularly powerful, as it allows for the separation of components in a mixture followed by their immediate mass analysis, facilitating the identification of impurities and side-products. ub.educore.ac.uk
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₈H₄₀N₄O₇S |
| Molecular Weight (Monoisotopic) | 576.26 |
| Calculated m/z for [M+H]⁺ | 577.27 |
| Technique | ESI-MS, HRMS unimi.itnih.gov |
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of key structural elements such as N-H bonds (amine/amide), C=O bonds (ester and urethane), and C-H bonds (aliphatic and aromatic). unimi.itnih.gov The amide I band is particularly sensitive to the secondary structure of peptides. nih.gov The spectrum provides a molecular fingerprint that can be used for identification and to quickly check for the presence or absence of certain functional groups. thieme-connect.de
Table 6: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretching | ~3300-3400 unimi.it |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic) | Stretching | ~2850-2980 unimi.it |
| C=O (Ester, OtBu) | Stretching | ~1720-1740 unimi.itnih.gov |
| C=O (Urethane, Z) | Stretching | ~1680-1700 unimi.it |
| S=O (Sulfonyl, Mtr) | Stretching | ~1350 and ~1160 |
| C-O (Ester/Ether) | Stretching | ~1140-1300 unimi.it |
Quantitative Methodologies for Reaction Monitoring and Determination of Synthetic Efficiency
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for monitoring the synthesis of this compound. It is extensively used for the qualitative and quantitative analysis of reaction mixtures, allowing for the separation and quantification of starting materials, intermediates, the final product, and any impurities.
Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture are withdrawn at specific time intervals, quenched, and analyzed by RP-HPLC. This allows chemists to track the consumption of reactants and the formation of the product in near real-time. For instance, in the coupling reaction to form this compound, HPLC can distinguish the protected arginine derivative from the starting materials. The method is particularly crucial for monitoring the deprotection of protecting groups, such as the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group on the arginine side chain, which can require extended reaction times and careful optimization to ensure complete removal without generating side products. stanford.edu
Determination of Purity and Synthetic Efficiency: The purity of the crude and purified this compound is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. stanford.eduunibo.it Typical HPLC conditions involve a C18 column with a gradient elution system, commonly using water and acetonitrile, both containing a small percentage (e.g., 0.1%) of trifluoroacetic acid (TFA). stanford.edursc.org The progress of a synthesis can be charted by plotting the percentage peak area of the product against time.
Interactive Table 1: Illustrative RP-HPLC Data for Monitoring the Synthesis of this compound
This table represents hypothetical data from monitoring a coupling reaction over 180 minutes. The analysis tracks the decrease in the starting material (Z-Arg(Mtr)-OH) and the increase in the desired product (this compound).
| Reaction Time (min) | Compound | Retention Time (Rt) (min) | Peak Area (%) |
| 0 | Z-Arg(Mtr)-OH | 12.5 | 98.5 |
| 0 | This compound | 15.8 | 0.5 |
| 60 | Z-Arg(Mtr)-OH | 12.5 | 45.2 |
| 60 | This compound | 15.8 | 53.1 |
| 120 | Z-Arg(Mtr)-OH | 12.5 | 10.7 |
| 120 | This compound | 15.8 | 87.9 |
| 180 | Z-Arg(Mtr)-OH | 12.5 | 1.2 |
| 180 | This compound | 15.8 | 97.5 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it a powerful tool for confirming the identity of components within a reaction mixture. nih.govnih.gov While HPLC provides retention time and quantitative data based on UV absorption, MS provides the mass-to-charge ratio (m/z) of the eluted compounds, confirming their molecular weight.
Identity Confirmation: During reaction monitoring, the peaks observed in the HPLC chromatogram can be fed directly into a mass spectrometer. nih.gov For the synthesis of this compound, LC-MS would be used to confirm that the peak at the expected retention time corresponds to the correct molecular weight of the product. This is crucial for distinguishing the product from potential isomers or by-products that might have similar retention times. The technique is also invaluable for identifying unknown impurity peaks. rsc.orgacs.org
Interactive Table 2: Expected Mass Spectrometry Data for Product Verification
This table shows the calculated molecular weight and expected m/z values for the main product and a potential by-product in ESI-MS.
| Compound | Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₃₃H₄₉N₅O₇S | 675.84 | 676.85 |
| Z-Arg(Mtr)-OH | C₂₉H₄₁N₅O₇S | 619.73 | 620.74 |
Research Applications and Strategic Considerations of Z Arg Mtr Otbu in Peptide Chemistry
Application in N-to-C Directional Peptide Synthesis Strategies
Traditionally, solid-phase peptide synthesis (SPPS) proceeds in the C-to-N direction. However, there is growing interest in N-to-C directional (or "inverse") synthesis, which can offer advantages for the preparation of certain modified peptides and for convergent strategies. nih.gov In this less conventional approach, the use of amino acid derivatives with a protected C-terminus and a free N-terminus is required.
Z-Arg(Mtr)-OtBu is well-suited for such N-to-C strategies. The tert-butyl ester at the C-terminus provides stable protection throughout the chain elongation steps. google.comgoogle.com The synthesis commences with an amino acid t-butyl ester, and the peptide chain is elongated by coupling succeeding Nα-protected amino acids. google.com The Z-group, while historically significant in solution-phase synthesis, can be employed in this context, although its removal often requires conditions like catalytic hydrogenation, which might not always be compatible with other protecting groups or the solid support. peptide.combachem.com
The Mtr group, while more acid-labile than older protecting groups like tosyl (Tos), offers sufficient stability during the repetitive steps of peptide synthesis. peptide.commdpi.com Its removal typically requires treatment with strong acids like trifluoroacetic acid (TFA), often with scavengers to prevent side reactions. peptide.comsigmaaldrich.com The combination of the Z, Mtr, and OtBu groups provides an orthogonal protection scheme that can be selectively manipulated in N-to-C synthesis protocols. peptide.com
Facilitation of Fragment Condensation and Convergent Peptide Synthesis Approaches
This compound can be a valuable component in the synthesis of such fragments. The OtBu ester at the C-terminus can be selectively cleaved under acidic conditions to reveal a carboxylic acid, which is then activated for coupling to the N-terminus of another protected peptide fragment. peptide.com The Mtr group on the arginine side chain is designed to be stable during the synthesis of the fragment and can be removed during the final global deprotection step. peptide.com
Utility in the Synthesis of Modified Peptides, Peptidomimetics, and Unnatural Amino Acid-Containing Sequences
The versatility of protecting group strategies is particularly evident in the synthesis of non-standard peptides. Peptidomimetics, which mimic the structure and function of natural peptides but with modified backbones or side chains, often require synthetic routes that deviate from standard SPPS. wiley-vch.dersc.org The inclusion of unnatural amino acids further expands the chemical space and potential therapeutic applications of peptides. nih.gov
This compound can be utilized in the synthesis of these complex molecules. For example, the synthesis of cyclic peptides, a common strategy to improve peptide stability and bioactivity, often involves on-resin cyclization. snmjournals.org The protecting groups must be chosen carefully to allow for selective deprotection and cyclization while the peptide is still attached to the solid support. In one example, a cyclic pentapeptide precursor, cyclo(-Arg(Mtr)-Gly-Asp(OtBu)-d-Tyr(tBu)-Lys(Z)-), was synthesized, demonstrating the compatibility of the Mtr group with other protecting groups like OtBu and Z in a complex synthetic scheme. snmjournals.org
The synthesis of peptidomimetics may involve modifications to the peptide backbone, which can be facilitated by solution-phase techniques or specialized solid-phase strategies where this compound could be employed. wiley-vch.de The Z-group, while less common in standard Fmoc-based SPPS, provides an alternative protection strategy that can be advantageous in these more specialized applications. peptide.com
Contribution to Combinatorial Library Generation and High-Throughput Peptide Research
Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large libraries of compounds. nih.gov Peptide libraries, in particular, are valuable tools for identifying new ligands for biological targets. The synthesis of these libraries often relies on split-and-mix strategies on solid-phase supports.
For example, in the generation of a library where iterative screening is employed, the stability of the side-chain protecting groups throughout the synthesis and initial screening steps is crucial. core.ac.uk The use of this compound would be part of a broader strategy to ensure the integrity of the library members until the final cleavage and analysis.
Future Perspectives on Arginine Side-Chain Protection and the Evolving Role of this compound in Complex Peptide Architectures
The development of new and improved protecting groups for arginine remains an active area of research in peptide chemistry. nih.govresearchgate.net While groups like Pbf and Pmc are now more commonly used in standard Fmoc-SPPS due to their greater acid lability compared to Mtr, the Mtr group still holds a place in specific applications. peptide.comsigmaaldrich.com The primary drawbacks of the Mtr group are the prolonged acid treatment required for its complete removal, which can lead to side reactions, particularly with sensitive residues like tryptophan. sigmaaldrich.com
Future advancements will likely focus on developing arginine protecting groups that offer a balance of stability during synthesis and mild, efficient cleavage conditions. The ideal protecting group would be completely stable to the conditions of chain elongation and selectively removable without causing damage to the peptide.
The role of this compound in the future will likely be confined to niche applications where its specific properties are advantageous. This includes its use in N-to-C synthesis, the preparation of specific protected fragments for convergent synthesis, and in the synthesis of complex, non-standard peptide architectures where the orthogonality of the Z, Mtr, and OtBu groups can be strategically exploited. As synthetic methodologies continue to evolve, the demand for a diverse array of protected amino acids, including those with "older" protecting groups like Z and Mtr, will persist to meet the challenges of synthesizing increasingly complex and novel peptide-based molecules.
Q & A
Basic Research Questions
Q. What is the molecular structure of Z-Arg(Mtr)-OtBu, and how is it characterized experimentally?
- Methodological Answer : The molecular structure includes a benzyloxycarbonyl (Z) group, a methyltrityl (Mtr)-protected arginine side chain, and a tert-butoxycarbonyl (OtBu) ester. Key characterization techniques include:
- X-ray crystallography using programs like SHELXL for refinement .
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm functional groups and stereochemistry, with specific attention to tert-butyl signals (e.g., δ ~1.4 ppm for OtBu) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What synthetic strategies are commonly employed for preparing this compound?
- Methodological Answer : Synthesis typically involves:
- Stepwise solid-phase or solution-phase peptide synthesis (SPPS) , where the Mtr group protects the guanidine moiety of arginine, and OtBu serves as a carboxyl-protecting group .
- Deprotection protocols : Use anhydrous trifluoroacetic acid (TFA) for OtBu removal, with care to avoid side reactions with the Mtr group .
- Purification : Reverse-phase HPLC with C18 columns, monitoring for byproducts like tert-butyl cations (m/z 57) .
Q. How does the Mtr protecting group influence the solubility and reactivity of this compound?
- Methodological Answer :
- Solubility : The Mtr group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its trityl moiety, critical for SPPS .
- Reactivity : Mtr’s acid-labile nature requires pH-controlled deprotection (pH 4–6) to prevent arginine side-chain degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or HRMS fragments) require:
- Cross-validation : Compare data with DFT-calculated chemical shifts for paramagnetic complexes or isotopic labeling studies .
- Error analysis : Quantify signal-to-noise ratios in mass spectra and crystallographic R-factors (e.g., R1 < 0.05 for high-confidence structures) .
- Peer review : Adhere to standards for reporting qualitative data, including raw datasets in repositories like Zenodo .
Q. What computational models are effective for predicting this compound’s behavior in catalytic processes?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways (e.g., ester hydrolysis) using Gaussian or ORCA software, focusing on transition-state geometries .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. DMF) to predict aggregation tendencies .
- Validation : Compare computed activation energies (Ea) with experimental Arrhenius plots (R² > 0.95) .
Q. How should researchers design experiments to optimize this compound’s stability under varying pH and temperature?
- Methodological Answer :
- Design : Use a factorial approach (e.g., pH 2–10, 25–60°C) with stability assessed via HPLC purity decay rates (%/hour) .
- Data interpretation : Apply Arrhenius equations to extrapolate shelf-life, accounting for Mtr group hydrolysis at pH > 7 .
- Reproducibility : Archive raw chromatograms and experimental logs in FAIR-aligned databases .
Q. What strategies mitigate side reactions during this compound’s incorporation into peptide chains?
- Methodological Answer :
- Coupling optimization : Use HATU/DIPEA in DMF for >90% coupling efficiency, monitored by ninhydrin tests .
- Side-reaction analysis : Employ LC-MS to detect diketopiperazine formation or aspartimide side products .
- Scale-up protocols : Maintain stoichiometric control (1.5× excess of activated amino acid) to minimize epimerization .
Data Management and Reporting
Q. How should researchers archive and share spectral data for this compound to ensure reproducibility?
- Methodological Answer :
- Formats : Deposit raw NMR (FID), HRMS (mzML), and crystallographic (CIF) files in public repositories (e.g., Cambridge Structural Database) with DOI assignments .
- Metadata : Include instrument parameters (e.g., Bruker 500 MHz, δ calibration to TMS) and processing software versions (e.g., MestReNova v14) .
Q. What are the best practices for documenting contradictory findings in this compound studies?
- Methodological Answer :
- Transparency : Clearly state experimental variables (e.g., solvent purity, humidity) in supplemental materials .
- Conflict resolution : Use Bayesian statistics to weigh evidence (e.g., posterior probabilities for competing mechanistic models) .
- Peer review : Preprint submissions to platforms like ChemRxiv for community feedback before journal publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
